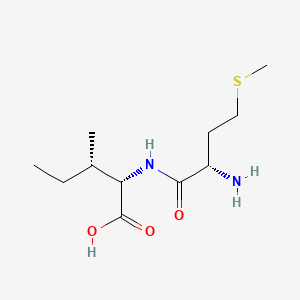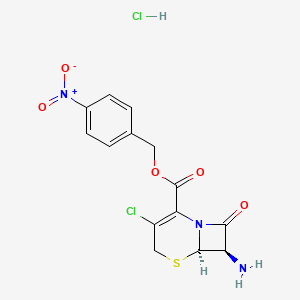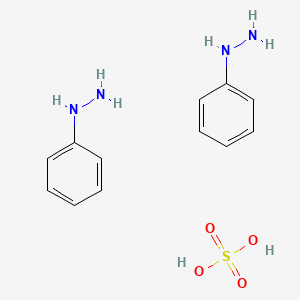
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone
Descripción general
Descripción
“1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone” is a chemical compound with the formula C6H7ClN2O . It is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide key information about the structural assignments and predominant configuration .Aplicaciones Científicas De Investigación
Antioxidant Properties and Radical Scavenging Activity
Chromones and their derivatives, including pyrazole-linked structures, have been recognized for their antioxidant properties, capable of neutralizing active oxygen and disrupting free radical processes. This activity can delay or inhibit cell impairment leading to various diseases, suggesting potential for therapeutic applications in conditions linked to oxidative stress (Yadav, Parshad, Manchanda, & Sharma, 2014).
Synthetic and Medicinal Perspectives of Pyrazole Derivatives
Methyl-substituted pyrazoles, a category closely related to the queried compound, have shown a wide spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. These derivatives are potent medicinal scaffolds, highlighting the significance of pyrazole nuclei in drug development and the potential for 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone to serve as a key intermediate or structural motif in medicinal chemistry (Sharma, Singh, Singh, Kataria, & Kumar, 2021).
Environmental Toxicology and Biodegradation
Research on chlorinated compounds and their biodegradation underlines the environmental impact and remediation strategies for persistent organic pollutants. While not directly related, the study of such compounds' fate in aquatic environments and soil could inform the environmental handling of this compound and similar structures (Foght, April, Biggar, & Aislabie, 2001).
Heterocyclic Chemistry Innovations
The broader field of heterocyclic chemistry, including the synthesis and application of various heterocyclic compounds like pyrazoles, provides valuable insights into the potential uses of this compound. Innovations in this area highlight the compound's potential as a building block for creating biologically active molecules or materials with unique properties (Pareek & Kishor, 2015).
Mecanismo De Acción
Mode of Action
It is hypothesized that the compound may interact with its targets through hydrogen bonding or other types of molecular interactions .
Result of Action
It is hypothesized that the compound may exert its effects by modulating the activity of its targets, leading to changes in cellular function . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethanone. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Understanding these factors is crucial for optimizing the use of this compound in research and potential therapeutic applications.
Análisis Bioquímico
Biochemical Properties
1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethanone plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on neural transmission
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with acetylcholinesterase can affect neural cells by modulating neurotransmitter levels, which in turn can influence cell signaling and communication . Additionally, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways and cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of acetylcholinesterase, which prevents the breakdown of acetylcholine and results in increased levels of this neurotransmitter in the synaptic cleft . This inhibition occurs through the binding of this compound to the active site of the enzyme, blocking its catalytic activity. Additionally, this compound may interact with other enzymes and proteins, either inhibiting or activating their functions, leading to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained inhibition of acetylcholinesterase and prolonged effects on neural transmission and cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit acetylcholinesterase without causing significant adverse effects . At higher doses, it may lead to toxic effects, including neurotoxicity and disruptions in normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable impact on enzyme activity and cellular function.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in the metabolism of neurotransmitters and other biomolecules . For example, its inhibition of acetylcholinesterase affects the metabolic flux of acetylcholine, leading to changes in neurotransmitter levels and signaling pathways. Additionally, this compound may influence the metabolism of other molecules by interacting with enzymes involved in their synthesis or degradation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to specific transporters or binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and interactions with biomolecules.
Subcellular Localization
The subcellular localization of this compound is essential for its function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the synaptic cleft in neural cells, where it can interact with acetylcholinesterase and other proteins involved in neurotransmitter signaling. The subcellular distribution of this compound can affect its activity and the overall cellular response to this compound.
Propiedades
IUPAC Name |
1-(4-chloro-1-methylpyrazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4(10)6-5(7)3-9(2)8-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGNTRFMFVNZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426893 | |
| Record name | 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004194-08-4 | |
| Record name | 1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004194-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


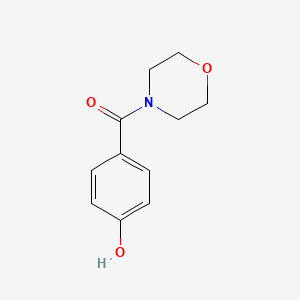

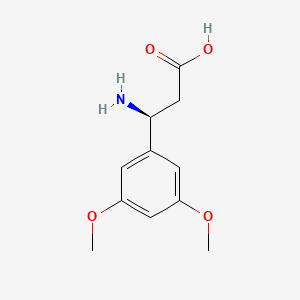

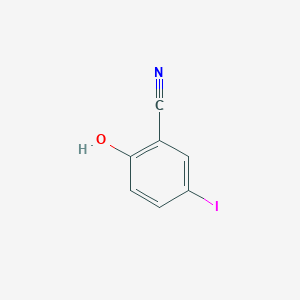

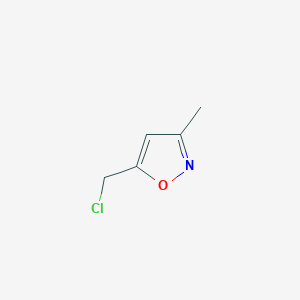
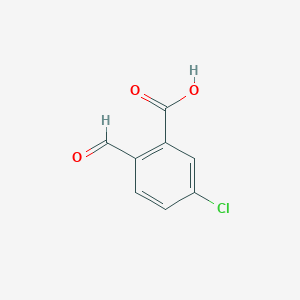

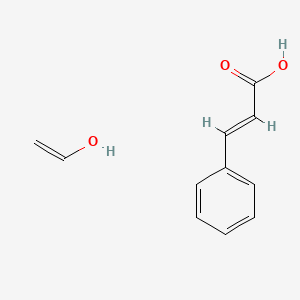
![[(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B1588327.png)
